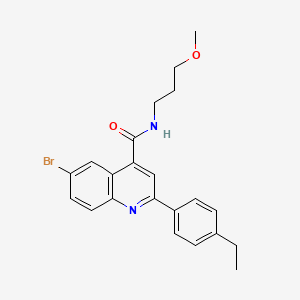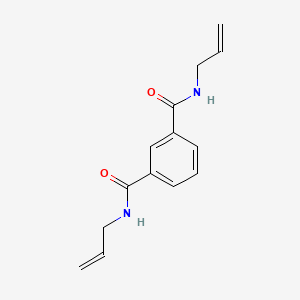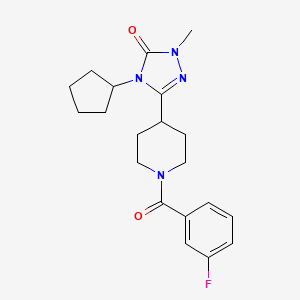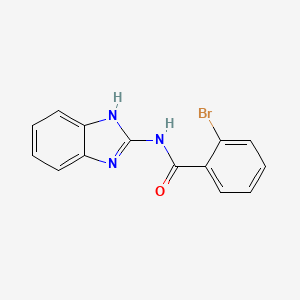![molecular formula C19H27NO3 B11114082 1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol CAS No. 1016835-42-9](/img/structure/B11114082.png)
1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be functionalized through various reactions such as Friedel-Crafts alkylation or acylation. The hydroxypropyl group can be introduced via epoxide ring-opening reactions, and the methylphenyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate specific reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxypropyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydroxypropyl group may produce primary or secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its functional groups allow for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with specific mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxypropyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(4-METHYLPHENYL)METHYL]AMINE: Similar structure but with a different position of the methyl group on the phenyl ring.
[(THIOPHEN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
[(FURAN-2-YL)METHYL][2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL][(3-METHYLPHENYL)METHYL]AMINE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1016835-42-9 |
|---|---|
Formule moléculaire |
C19H27NO3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[furan-2-ylmethyl-[(3-methylphenyl)methyl]amino]-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C19H27NO3/c1-15(2)23-14-18(21)12-20(13-19-8-5-9-22-19)11-17-7-4-6-16(3)10-17/h4-10,15,18,21H,11-14H2,1-3H3 |
Clé InChI |
CYUAOJGMJPZQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN(CC2=CC=CO2)CC(COC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide](/img/structure/B11114002.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B11114010.png)

![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114024.png)
![N-[2-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114029.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11114031.png)



![(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114068.png)

